molecular formula C27H38N4O3 B020251 (S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide CAS No. 192726-05-9

(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide

Cat. No. B020251
M. Wt: 466.6 g/mol
InChI Key: PSXHIAOZPOGORP-QORCZRPOSA-N
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Description

The molecule "(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide" represents a complex structure with potential biological activity. It's part of a broader class of compounds explored for their therapeutic potential and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, including the formation of dipeptidyl peptidase IV (DPP-IV) inhibitors through the introduction of various functional groups to enhance biological activity. These synthetic pathways are crucial for developing new therapeutic agents (Nitta et al., 2008), (Edmondson et al., 2006).

Scientific Research Applications

  • Antibacterial, Antifungal, and Antioxidant Activities : Sulfonamide derivatives, including compounds structurally similar to the one , have demonstrated antibacterial, antifungal, and antioxidant activities in vitro (Subramanyam et al., 2017).

  • Antimicrobial and Antioxidant Properties : Other synthesized compounds related to this chemical have shown good antimicrobial activity and antioxidant properties, suggesting potential for pharmaceutical applications (Dey et al., 2022).

  • Synthesis of Derivatives : Research has been conducted on the synthesis of pyridinyl-4-pyrimidinamine derivatives, which are structurally related to this compound (Mazik & Zieliński, 1996).

  • Potential in Diabetes Treatment : Some related compounds have been explored for their potential as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes (Nitta et al., 2008).

  • Drug Designing Against SARS-CoV2 : The compound's derivatives have been proposed as promising drug candidates against NSP15 of SARS-CoV2, using high throughput computational screening and dynamic simulation approaches (Batool et al., 2020).

  • Pharmacological Applications : Research into 1-substituted piperidines, which are structurally similar, has revealed various pharmacological properties and applications, including in antihypertensive agents and prodrugs for the latentiation of methyldopa (Vardanyan, 2018).

  • Inhibitory Activity Against Dipeptidyl Peptidase IV : Novel series of derivatives have shown potent and selective dipeptidyl peptidase IV inhibitory activity, reducing blood glucose excursion in an oral glucose tolerance test (Nitta et al., 2012).

  • Antibacterial and Antifungal Activity : New derivatives have demonstrated antibacterial and antifungal activity against various bacteria and yeasts (Aggarwal et al., 2013).

  • Urease Inhibition for Helicobacter pylori Gastritis : Certain derivatives have shown excellent urease inhibition, making them potential lead molecules for treating Helicobacter pylori gastritis (Mamidala et al., 2021).

  • Potential in Antisecretory Activity : Some related compounds have demonstrated potent antisecretory activity against histamine-induced gastric acid secretion (Ueda et al., 1991).

properties

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O3/c1-19(2)25(31-15-9-14-29-27(31)34)26(33)30-22(16-20-10-5-3-6-11-20)18-24(32)23(28)17-21-12-7-4-8-13-21/h3-8,10-13,19,22-25,32H,9,14-18,28H2,1-2H3,(H,29,34)(H,30,33)/t22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXHIAOZPOGORP-QORCZRPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)N3CCCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O)N3CCCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172869
Record name N-((2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide

CAS RN

192726-05-9
Record name Lopinavir impurity, lopinavir free amine- [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192726059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOPINAVIR FREE AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/395TR49R7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide
Reactant of Route 2
(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide
Reactant of Route 3
(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide
Reactant of Route 4
(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide
Reactant of Route 5
(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide
Reactant of Route 6
(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide

Citations

For This Compound
1
Citations
R Vardanyan, V Hruby - Synthesis of best-seller drugs, 2016 - ncbi.nlm.nih.gov
Antiviral Drugs - PMC Back to Top Skip to main content NIH NLM Logo Access keys NCBI Homepage MyNCBI Homepage Main Content Main Navigation Search PMC Full-Text Archive …
Number of citations: 25 www.ncbi.nlm.nih.gov

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